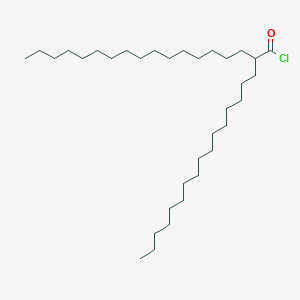
10-Ethyl-N~3~,N~3~,N~7~,N~7~-tetramethyl-10H-phenothiazine-3,7-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Ethyl-N~3~,N~3~,N~7~,N~7~-tetramethyl-10H-phenothiazine-3,7-diamine is a chemical compound belonging to the phenothiazine family. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry, where they are used as antipsychotic and antiemetic agents. This specific compound is characterized by its unique structure, which includes ethyl and tetramethyl substitutions on the phenothiazine core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-Ethyl-N~3~,N~3~,N~7~,N~7~-tetramethyl-10H-phenothiazine-3,7-diamine typically involves multi-step organic reactions. One common method includes the alkylation of phenothiazine derivatives with ethyl and methyl groups under controlled conditions. The reaction may involve the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the phenothiazine, followed by the addition of ethyl and methyl halides.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
10-Ethyl-N~3~,N~3~,N~7~,N~7~-tetramethyl-10H-phenothiazine-3,7-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where alkyl or aryl groups can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, aryl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced phenothiazine derivatives
Substitution: Alkylated or arylated phenothiazine derivatives
Applications De Recherche Scientifique
10-Ethyl-N~3~,N~3~,N~7~,N~7~-tetramethyl-10H-phenothiazine-3,7-diamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 10-Ethyl-N~3~,N~3~,N~7~,N~7~-tetramethyl-10H-phenothiazine-3,7-diamine involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit enzymes involved in critical biochemical pathways, thereby exerting its biological effects. The exact pathways and targets may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 10-Acetyl-N~3~,N~3~,N~7~,N~7~-tetramethyl-10H-phenothiazine-3,7-diamine
- N,N,N’,N’-Tetramethyl-10H-phenothiazine-3,7-diaminium
- N,N,N’,N’-Tetramethylethylenediamine
Uniqueness
10-Ethyl-N~3~,N~3~,N~7~,N~7~-tetramethyl-10H-phenothiazine-3,7-diamine is unique due to its specific ethyl and tetramethyl substitutions, which confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
161553-91-9 |
|---|---|
Formule moléculaire |
C18H23N3S |
Poids moléculaire |
313.5 g/mol |
Nom IUPAC |
10-ethyl-3-N,3-N,7-N,7-N-tetramethylphenothiazine-3,7-diamine |
InChI |
InChI=1S/C18H23N3S/c1-6-21-15-9-7-13(19(2)3)11-17(15)22-18-12-14(20(4)5)8-10-16(18)21/h7-12H,6H2,1-5H3 |
Clé InChI |
RNPORBTYPPZIGV-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C=C(C=C2)N(C)C)SC3=C1C=CC(=C3)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


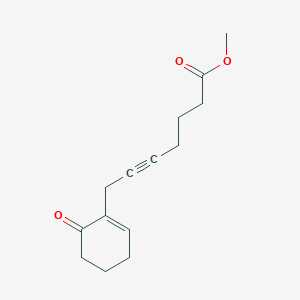
![7-Nitro-1,7-diazabicyclo[2.2.1]heptane](/img/structure/B14272775.png)
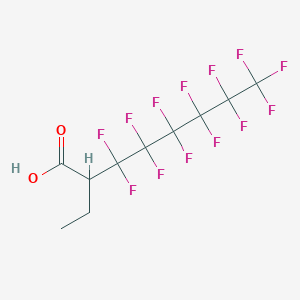
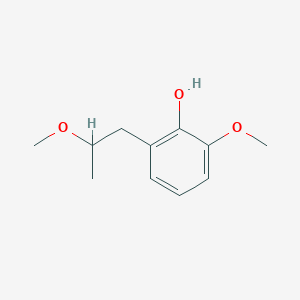
![(Methyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)methanol](/img/structure/B14272794.png)
![1,4-Naphthalenedione, 2-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-](/img/structure/B14272803.png)
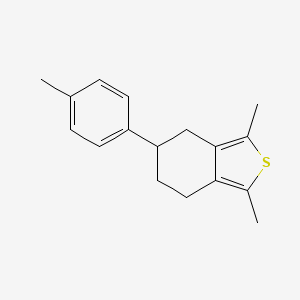
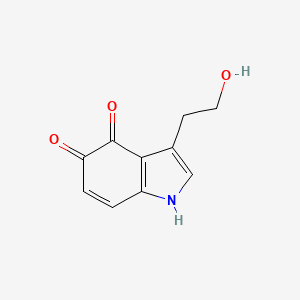
![5-{4-[Bis(4-methylphenyl)amino]phenyl}pentan-1-OL](/img/structure/B14272818.png)
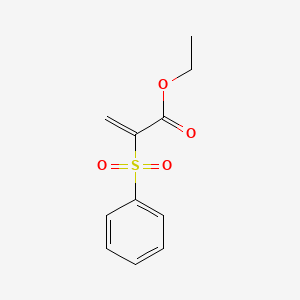
![Pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-ethyl-](/img/structure/B14272830.png)

![2-{4-[2-(4-Nitrophenyl)ethenyl]phenoxy}ethyl prop-2-enoate](/img/structure/B14272861.png)
